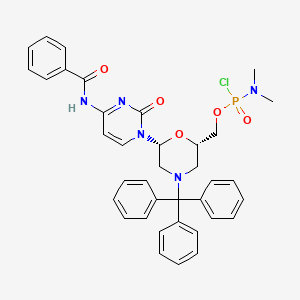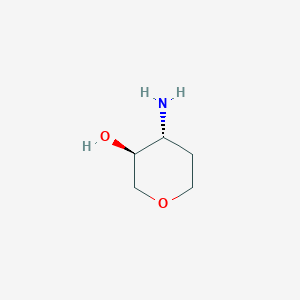
N-Ethylsuccinimide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Ethylsuccinimide-d5” is the labelled form of “N-Ethylsuccinimide”. It is used in research and development. The molecular formula of “N-Ethylsuccinimide” is C6H9NO2 .
Molecular Structure Analysis
The molecular formula of “N-Ethylsuccinimide” is C6H9NO2 . The molecular weight of “N-Ethylsuccinimide-d5” is 132.17 .
Physical And Chemical Properties Analysis
“N-Ethylsuccinimide” has a density of 1.2±0.1 g/cm3, a boiling point of 236.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol, a flash point of 108.7±11.1 °C, and an index of refraction of 1.485 .
科学的研究の応用
Synthetic Organic Chemistry
N-Ethylsuccinimide-d5 is a derivative of N-Ethylsuccinimide, which is commonly used in synthetic organic chemistry as a reagent or intermediate. It can be involved in various organic synthesis reactions, such as the preparation of gamma-lactams, which are valuable building blocks for pharmaceuticals .
Biocatalysis
In the field of biocatalysis, N-Ethylsuccinimide-d5 can be used as a substrate for enzyme-catalyzed reactions. For example, it can be converted from N-ethylmaleimide by ene reductases in a hydrogen-driven biocatalytic process . This application is crucial for developing sustainable chemical processes.
Safety and Hazards
作用機序
Target of Action
N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .
Mode of Action
N-Ethylsuccinimide-d5 interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Biochemical Pathways
It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes
Pharmacokinetics
Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in N-Ethylsuccinimide-d5 would need further investigation.
Result of Action
The molecular and cellular effects of N-Ethylsuccinimide-d5 are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Ethylsuccinimide-d5 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Succinic anhydride", "Deuterium oxide (D2O)", "Ethylamine-d5", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Methanol (MeOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Succinic anhydride is reacted with deuterium oxide (D2O) to form succinic acid-d4.", "Step 2: Succinic acid-d4 is reacted with ethylamine-d5 in the presence of sodium hydroxide (NaOH) to form N-Ethylsuccinamic acid-d9.", "Step 3: N-Ethylsuccinamic acid-d9 is reacted with acetic anhydride to form N-Ethylsuccinimide-d9.", "Step 4: N-Ethylsuccinimide-d9 is then deuterated by reacting it with deuterium oxide (D2O) in the presence of methanol (MeOH) and hydrochloric acid (HCl) to form N-Ethylsuccinimide-d5." ] } | |
CAS番号 |
1370698-98-8 |
製品名 |
N-Ethylsuccinimide-d5 |
分子式 |
C₆H₄D₅NO₂ |
分子量 |
132.17 |
同義語 |
1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione; NSC 38693-d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






